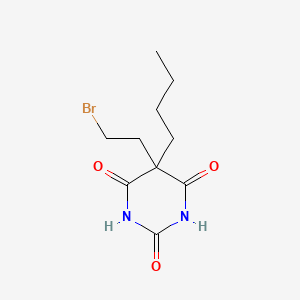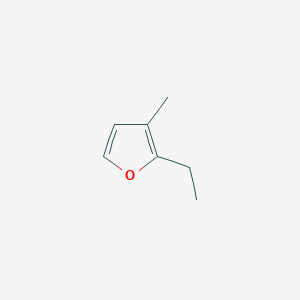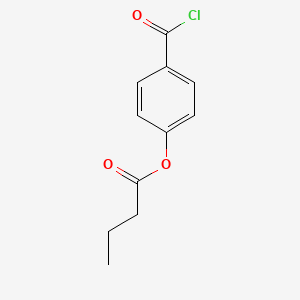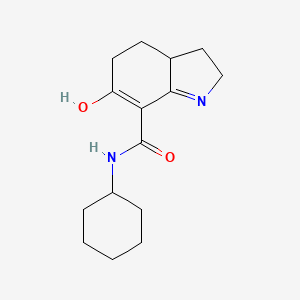
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is a complex organic compound with a unique structure that includes a benzamide core and a hexahydro-1,3-benzodithiol-2-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- typically involves the reaction of benzamide with hexahydro-1,3-benzodithiol-2-ylidene under specific conditions. One common method involves the use of an electrochemical synthesis approach, where benzoin is first synthesized from benzaldehyde and then amidated to form benzamide . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and supporting electrolytes can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-hexylbenzamide: A derivative with a hexyl group attached to the nitrogen atom.
N-(2,3-dimethoxybenzyl)benzamide: A derivative with methoxy groups on the benzyl ring.
Uniqueness
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is unique due to its hexahydro-1,3-benzodithiol-2-ylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
61145-03-7 |
|---|---|
Formule moléculaire |
C14H15NOS2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-(3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiol-2-ylidene)benzamide |
InChI |
InChI=1S/C14H15NOS2/c16-13(10-6-2-1-3-7-10)15-14-17-11-8-4-5-9-12(11)18-14/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
SNKCXSKDDAXHPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)SC(=NC(=O)C3=CC=CC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)

![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)



